- Efficient palladium-mediated synthesis of a spirocyclic model for fredericamycin A, Tetrahedron Letters, 1987, 28(2), 171-4

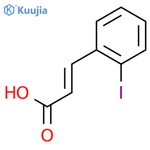

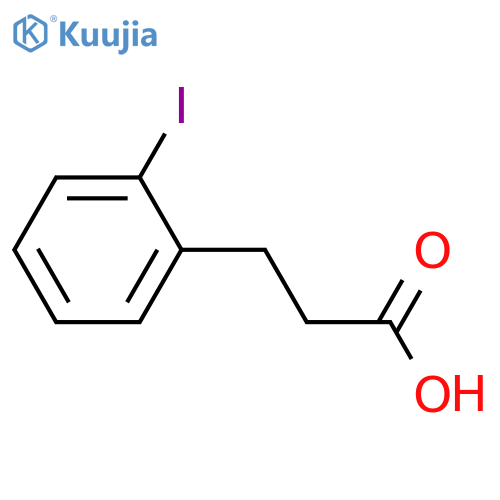

Cas no 96606-95-0 (3-(2-Iodophenyl)propanoic Acid)

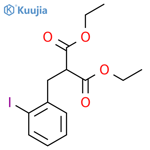

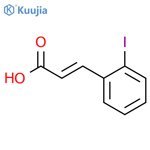

96606-95-0 structure

Nombre del producto:3-(2-Iodophenyl)propanoic Acid

Número CAS:96606-95-0

MF:C9H9IO2

Megavatios:276.071035146713

MDL:MFCD00040789

CID:802820

PubChem ID:329765331

3-(2-Iodophenyl)propanoic Acid Propiedades químicas y físicas

Nombre e identificación

-

- 3-(2-Iodophenyl)propanoic acid

- 3-(2-IODOPHENYL)PROPIONIC ACID

- Benzenepropanoic acid,2-iodo-

- 2-Iodobenzenepropanoic acid

- Benzenepropanoic acid, 2-iodo-

- 2-Iodo-benzenepropanoic acid

- AK112430

- 2-iodobenzenepropionic acid

- 3-(2'-Iodophenyl)propionic acid

- POJTZKMVSQVKNR-UHFFFAOYSA-N

- 3-(2-iodanylphenyl)propanoic acid

- 3-(2-Iodo-phenyl)-propionic acid

- OR6479

- SBB068273

- 6771AC

- MB00406

- FCH1321240

- 2-Iodobenzenepropanoic acid (ACI)

- s10171

- AKOS005216849

- WDA60695

- SY238889

- 3-(2-Iodophenyl)propionic acid, 97%

- SCHEMBL4336097

- 3-(2-Iodophenyl)propanoicacid

- DTXSID50371515

- 96606-95-0

- CS-0156655

- DS-5647

- MFCD00040789

- 3-(2-Iodophenyl)propanoic Acid

-

- MDL: MFCD00040789

- Renchi: 1S/C9H9IO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12)

- Clave inchi: POJTZKMVSQVKNR-UHFFFAOYSA-N

- Sonrisas: O=C(CCC1C(I)=CC=CC=1)O

Atributos calculados

- Calidad precisa: 275.96500

- Masa isotópica única: 275.965

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 3

- Complejidad: 159

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 2.3

- Superficie del Polo topológico: 37.3

Propiedades experimentales

- Denso: 1.775

- Punto de fusión: 87-92 °C

- Punto de ebullición: 354 ºC

- Punto de inflamación: 168 ºC

- índice de refracción: 1.624

- PSA: 37.30000

- Logp: 2.30840

3-(2-Iodophenyl)propanoic Acid Información de Seguridad

-

Símbolo:

- Palabra de señal:Danger

- Instrucciones de peligro: H302-H315-H318-H335

- Declaración de advertencia: P261-P280-P305+P351+P338

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 22-37/38-41-52/53

- Instrucciones de Seguridad: 26-39-61

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:Keep in dark place,Sealed in dry,Room Temperature

3-(2-Iodophenyl)propanoic Acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013033530-1g |

3-(2'-Iodophenyl)propionic acid |

96606-95-0 | 97% | 1g |

$1504.90 | 2023-08-31 | |

| abcr | AB109498-1 g |

3-(2-Iodophenyl)propionic acid; . |

96606-95-0 | 1 g |

€129.60 | 2023-07-20 | ||

| Apollo Scientific | OR6479-5g |

3-(2-Iodophenyl)propanoic acid |

96606-95-0 | 97% | 5g |

£150.00 | 2025-02-20 | |

| Apollo Scientific | OR6479-1g |

3-(2-Iodophenyl)propanoic acid |

96606-95-0 | 97% | 1g |

£19.00 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CH003-200mg |

3-(2-Iodophenyl)propanoic Acid |

96606-95-0 | 97% | 200mg |

109.0CNY | 2021-07-12 | |

| eNovation Chemicals LLC | K12905-5g |

3-(2-IODOPHENYL)PROPIONIC ACID |

96606-95-0 | >95% | 5g |

$995 | 2023-09-04 | |

| eNovation Chemicals LLC | Y0986955-10g |

3-(2-Iodophenyl)propanoic acid |

96606-95-0 | 95% | 10g |

$320 | 2024-08-02 | |

| abcr | AB109498-250mg |

3-(2-Iodophenyl)propionic acid; . |

96606-95-0 | 250mg |

€87.80 | 2025-02-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I19220-5g |

3-(2-Iodophenyl)propanoicacid |

96606-95-0 | 97% | 5g |

¥587.0 | 2024-07-19 | |

| A2B Chem LLC | AI65320-250mg |

3-(2-Iodophenyl)propionic acid |

96606-95-0 | 97% | 250mg |

$12.00 | 2024-07-18 |

3-(2-Iodophenyl)propanoic Acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide , Water

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Formic acid , Triethylamine

Referencia

- The photo-dehydro-Diels-Alder (PDDA) reaction - a powerful method for the preparation of biaryls, Synthesis, 2007, (3), 464-477

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, reflux; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Referencia

- Copper-catalyzed cross-coupling of O-alkyl hydroxamates with aryl iodides, Synthesis, 2012, 44(15), 2413-2423

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Water ; overnight, reflux; overnight, reflux

Referencia

- A preparation of oxyphenyl and sulfanylphenyl derivatives of amino acids, useful as glycine transporter inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Guanidine nitrate , Oxygen , Hydrazine hydrate (1:1) Solvents: Ethanol , Ethyl acetate ; 16 h, rt; 16 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

Referencia

- Synthetic Studies Toward the Skyllamycins: Total Synthesis and Generation of Simplified Analogues, Journal of Organic Chemistry, 2018, 83(13), 7250-7270

Synthetic Routes 6

Condiciones de reacción

Referencia

- The Endocyclic Restriction Test: An Investigation of the Geometries of Thiophilic Additions of Aryl Radicals and Aryllithium Reagents to Dithioesters, Journal of Organic Chemistry, 1994, 59(24), 7410-13

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: N-Iodosuccinimide , Sulfuric acid Solvents: Acetic acid

Referencia

- Iodination of aromatic compounds by N-iodosuccinimide in organic solvents in the presence of H2SO4, Izvestiya Vysshikh Uchebnykh Zavedenii, 2002, 45(3), 48-51

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Formic acid , Triethylamine Solvents: Dimethylformamide ; 0 °C; 12 h, 65 °C

1.2 Reagents: Water ; 6 h, 90 °C

1.2 Reagents: Water ; 6 h, 90 °C

Referencia

- Palladium-Catalyzed, Norbornene-Mediated, ortho-Amination ipso-Amidation: Sequential C-N Bond Formation, Organic Letters, 2018, 20(2), 345-348

Synthetic Routes 9

Condiciones de reacción

Referencia

- An Approach to Lysergic Acid Utilizing an Intramolecular Isomuenchnone Cycloaddition Pathway, Journal of Organic Chemistry, 1995, 60(9), 2704-13

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Formic acid, compd. with N,N-diethylethanamine (5:2)

Referencia

- The effect of vinyl esters on the enantioselectivity of the lipase-catalyzed transesterification of alcohols, Tetrahedron: Asymmetry, 2001, 12(4), 585-596

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; overnight, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Referencia

- Carbopalladation of Nitriles: Synthesis of Benzocyclic Ketones and Cyclopentenones via Pd-Catalyzed Cyclization of ω-(2-Iodoaryl)alkanenitriles and Related Compounds, Journal of Organic Chemistry, 2002, 67(26), 9428-9438

Synthetic Routes 12

Condiciones de reacción

Referencia

- Copper-Catalyzed Dynamic Kinetic C-P Cross-Coupling/Cyclization for the Concise Asymmetric Synthesis of Six-, Seven- and Eight-Membered P-Stereogenic Phosphorus Heterocycles, Angewandte Chemie, 2022, 61(24),

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Formic acid , Formic acid, compd. with N,N-diethylethanamine (5:2)

Referencia

- On Homogeneous Gold/Palladium Catalytic Systems, Advanced Synthesis & Catalysis, 2012, 354(1), 133-147

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium

Referencia

- Phosphine-catalyzed divergent domino processes between γ-substituted allenoates and carbonyl-activated alkenes, Chemical Science, 2022, 13(11), 3161-3168

3-(2-Iodophenyl)propanoic Acid Raw materials

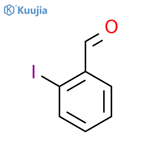

- 2-Iodobenzaldehyde

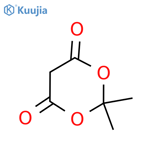

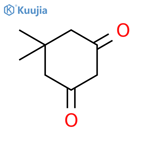

- 5,5-dimethylcyclohexane-1,3-dione

- 2-Propenoic acid, 3-(2-iodophenyl)-, (E)-

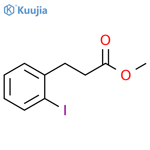

- Benzenepropanoic acid, 2-iodo-, methyl ester

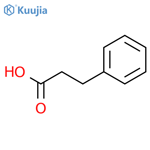

- 3-Phenylpropionic acid

- 2,2-dimethyl-1,3-dioxane-4,6-dione

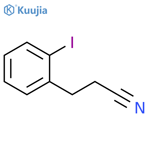

- Benzenepropanenitrile, 2-iodo-

- Diethyl 2-(2-iodobenzyl)malonate

- 2-Propenoic acid,3-(2-iodophenyl)-

3-(2-Iodophenyl)propanoic Acid Preparation Products

3-(2-Iodophenyl)propanoic Acid Literatura relevante

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

96606-95-0 (3-(2-Iodophenyl)propanoic Acid) Productos relacionados

- 1261592-12-4(2-(4-Chloro-3-(trifluoromethoxy)benzoyl)pyridine)

- 2229002-94-0(4-(1H-imidazol-5-yl)methyl-4-methoxypiperidine)

- 2171767-03-4(4-amino-1-ethyl-5-(1H-pyrrol-2-yl)pyrrolidin-2-one)

- 438213-62-8(N-(4-Acetylphenyl)-5-methylisoxazole-3-carboxamide)

- 19115-28-7(4,4-dimethylpent-1-yn-3-ol)

- 2227733-14-2((1R)-1-(4-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol)

- 941975-18-4(N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylbutanamide)

- 1496148-77-6(N-(2-Oxopropyl)methanesulfonamide)

- 2168732-27-0(4-(2-aminoethyl)-1H-imidazole-5-carboxylic acid)

- 1184638-70-7((Furan-2-ylmethyl)2-(4-methylphenyl)ethylamine)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:96606-95-0)3-(2-Iodophenyl)propanoic Acid

Pureza:99%/99%

Cantidad:5g/25g

Precio ($):155.0/646.0